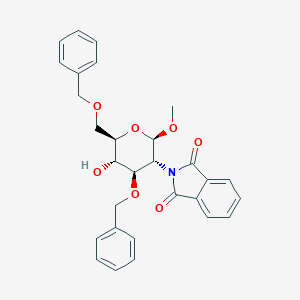
dihydrocytochalasin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytochalasin H2B is a member of the cytochalasin family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities . Cytochalasins are known for their ability to disrupt actin filament networks in eukaryotic cells, leading to various biological effects .
Applications De Recherche Scientifique
Cytochalasin H2B has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the dynamics of actin filaments and their role in cellular processes.
Biology: Helps in understanding cell motility, division, and morphology by disrupting actin filaments.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit cell division and induce apoptosis.
Industry: Utilized in the production of various pharmaceuticals and as a research tool in drug development
Orientations Futures
Mécanisme D'action
Target of Action
Dihydrocytochalasin B primarily targets the actin filaments in cells . Actin is a crucial component of the cytoskeleton, playing a significant role in maintaining cell shape, enabling cell movement, and facilitating various cellular functions .
Mode of Action
This compound interacts with its target by binding to the fast-growing end of actin filaments, thereby blocking the addition of actin monomers . This interaction disrupts the formation of actin polymers, leading to changes in cell morphology and motility .
Biochemical Pathways
By disrupting actin polymerization, this compound affects various cellular processes that rely on the actin cytoskeleton. These include cell division, cell movement, and the maintenance of cell shape . The compound’s ability to inhibit the activity of P-glycoprotein (P-gp) and potentially other ATP-binding cassette (ABC) transporters also suggests that it may affect drug efflux pathways .
Pharmacokinetics
It is known that the compound can permeate cell membranes , which suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is a change in cell morphology and motility . By disrupting actin polymerization, the compound can cause cells to change shape and lose their ability to move . Additionally, it has been suggested that this compound may have activity against multidrug-resistant neoplastic cells that overexpress drug efflux proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been shown that the cytotoxicity of this compound can be increased with the addition of verapamil, a calcium ion channel blocker . Furthermore, the compound demonstrates notable synergy with doxorubicin and paclitaxel, two commonly used chemotherapeutic agents .
Analyse Biochimique
Biochemical Properties
Dihydrocytochalasin B does not inhibit sugar uptake in BALB/c 3T3 cells . Excess this compound does not affect inhibition of sugar uptake by cytochalasin B, indicating that it does not compete with cytochalasin B for binding to high-affinity sites . As in the case of cytochalasin B, this compound inhibits cytokinesis and changes the morphology of the cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It induces changes in cell morphology and motility, but has little effect on sugar transport . In addition, it has been shown to inhibit cytokinesis and change the morphology of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with actin filaments. It disrupts the formation of actin polymers, leading to changes in cell morphology and motility . It does not compete with cytochalasin B for binding to high-affinity sites, indicating that it interacts with different sites on the actin filaments .
Temporal Effects in Laboratory Settings
It is known that cytochalasins, including this compound, are reasonably stable in solution .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to sensitize multidrug-resistant murine leukemia cells to doxorubicin, indicating potential therapeutic applications .
Metabolic Pathways
It is known that it does not inhibit sugar uptake, suggesting that it does not significantly interfere with metabolic pathways involving glucose .
Transport and Distribution
As a derivative of cytochalasin, it is likely to be cell membrane permeable .
Subcellular Localization
Given its effects on actin filaments, it is likely to be found in areas of the cell where actin is abundant, such as the cytoskeleton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cytochalasins typically involves complex organic reactions. One common method is the intramolecular Diels-Alder reaction, which helps build both the isoindolone and macrocycle moieties in a single step . This reaction requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of cytochalasins often involves fermentation processes using fungal strains known to produce these compounds. The fungi are cultured under specific conditions to maximize the yield of cytochalasins, which are then extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Cytochalasin H2B undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparaison Avec Des Composés Similaires
- Cytochalasin A
- Cytochalasin B
- Cytochalasin D
- Cytochalasin E
Comparison: Cytochalasin H2B is unique due to its specific structural features and bioactivities. While other cytochalasins also disrupt actin filaments, Cytochalasin H2B has distinct effects on cell motility and division, making it particularly valuable in research focused on these processes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cytochalasin H2B involves the use of natural products and chemical reactions to obtain the desired compound. The steps involved in the synthesis pathway are as follows:", "Starting Materials": [ "Cytochalasin B", "Ethyl chloroformate", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Hexane", "Acetone", "Ethyl acetate", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methyl tert-butyl ether", "Toluene" ], "Reaction": [ "Cytochalasin B is reacted with ethyl chloroformate and triethylamine in methanol to form the corresponding ethyl carbonate", "The ethyl carbonate is then hydrolyzed using hydrochloric acid to obtain the corresponding alcohol", "The alcohol is then reacted with sodium bicarbonate in water to form the corresponding sodium salt", "The sodium salt is then reacted with hydrochloric acid to form the corresponding hydrochloride salt", "The hydrochloride salt is then treated with sodium bicarbonate and sodium chloride in water to form the corresponding sodium salt", "The sodium salt is then reacted with hydrogen peroxide in acetic acid to form the corresponding epoxide", "The epoxide is then reacted with methyl tert-butyl ether and sodium hydroxide to form the corresponding diol", "The diol is then reacted with toluene and acetic acid to form the desired compound, Cytochalasin H2B" ] } | |
Numéro CAS |
39156-67-7 |
Formule moléculaire |
C29H39NO5 |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
(1S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione |
InChI |
InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/t18?,19?,22?,23?,24?,26?,27?,29-/m1/s1 |
Clé InChI |
WIULKAASLBZREV-GGNVLZNYSA-N |
SMILES isomérique |
CC1CCCC(CCC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
SMILES |
CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
SMILES canonique |
CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
| 39156-67-7 | |
Pictogrammes |
Acute Toxic; Health Hazard |
Synonymes |
dihydrocytochalasin B dihydrocytochalasin C dihydrocytochalasin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


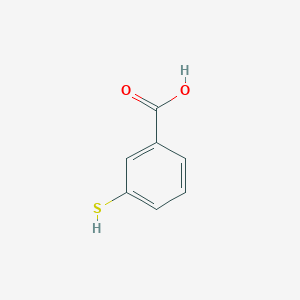


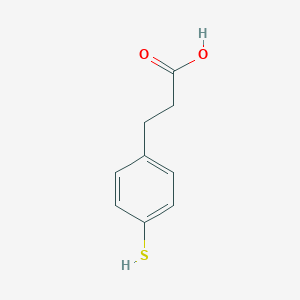

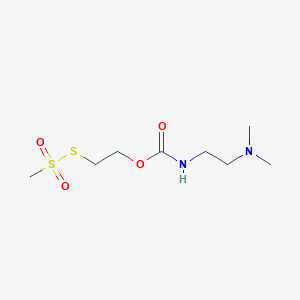



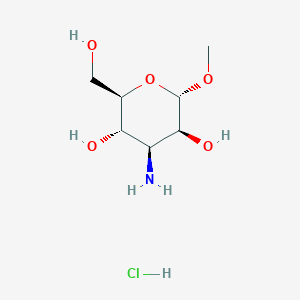
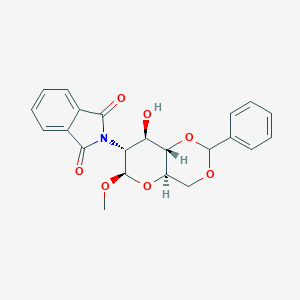
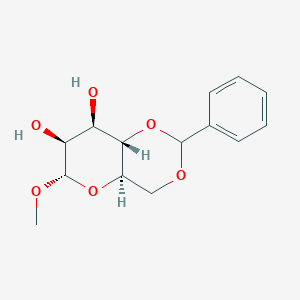
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)
